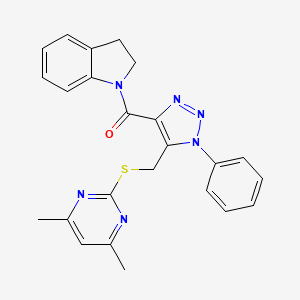![molecular formula C8H9F2IN2O2 B2980540 3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856096-36-0](/img/structure/B2980540.png)
3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid is a synthetic organic compound with intriguing structural features. This compound features a pyrazole ring, substituted with a difluoromethyl group and an iodine atom, as well as a propanoic acid moiety. Such complex structure renders it interesting for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: : The construction of the pyrazole ring is often achieved through cyclization reactions involving appropriate precursors like hydrazines and carbonyl compounds.
Introduction of Substituents: : Subsequent steps introduce the difluoromethyl group and the iodine atom. These steps might involve selective halogenation and difluoromethylation reactions under controlled conditions.
Addition of the Propanoic Acid Moiety: : This step could involve coupling reactions where the pyrazole intermediate is reacted with suitable carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would require optimized reaction conditions to ensure high yield and purity. Such conditions might include:
Temperature Control: : Maintaining specific temperatures during reactions to ensure optimal yields.
Catalysts and Reagents: : Utilizing suitable catalysts and reagents to facilitate efficient reaction pathways.
Purification Techniques: : Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, such as:
Oxidation: : This compound can be oxidized under specific conditions, potentially leading to the formation of products with higher oxidation states.
Reduction: : It may be reduced to yield corresponding lower oxidation state products, often involving hydrogenation or metal hydride reductions.
Substitution Reactions: : The iodine atom allows for halogen exchange or nucleophilic substitutions, producing a range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Strong oxidizers like permanganates or chromates.
Reducing Agents: : Hydrogen gas with metal catalysts or metal hydrides.
Nucleophiles: : Reagents like amines or thiols for substitution reactions.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used, yielding a variety of functionalized derivatives of the original compound.
科学研究应用
3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid has diverse applications in several fields:
Chemistry: : Used as an intermediate in the synthesis of complex molecules and as a building block for novel compounds.
Biology: : Investigated for its potential biochemical interactions and effects on cellular processes.
Medicine: : Explored for its potential pharmacological properties, including as a lead compound for drug development.
Industry: : Utilized in the creation of materials with specific chemical properties, such as fluorinated polymers.
作用机制
The mechanism by which 3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid exerts its effects can involve interactions with molecular targets such as enzymes or receptors. These interactions often disrupt or modulate biochemical pathways, leading to the observed effects.
Molecular Targets and Pathways
Enzymatic Inhibition: : May act as an inhibitor of specific enzymes, altering metabolic pathways.
Receptor Binding: : Can bind to receptors, modulating signal transduction pathways and cellular responses.
相似化合物的比较
Comparing 3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid with similar compounds highlights its uniqueness in terms of structural features and functional groups:
Similar Compounds: : Pyrazole derivatives like 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid, 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid.
Unique Features: : The presence of both difluoromethyl and iodine substituents, which impart distinctive chemical properties and reactivity.
This complex compound's unique structure and reactivity profile make it a valuable subject for ongoing research and development in various scientific fields
属性
IUPAC Name |
3-[3-(difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2IN2O2/c1-4(8(14)15)2-13-3-5(11)6(12-13)7(9)10/h3-4,7H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXUSYXPXMTXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C(=N1)C(F)F)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2980458.png)



![2-(methylsulfanyl)-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}pyridine-3-carboxamide](/img/structure/B2980465.png)

![2-Benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2980468.png)




![Ethyl 4-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2980475.png)


